(E)-ethyl 4-(3-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoyl)piperazine-1-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-[3-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S2/c1-3-28-20(27)23-12-10-22(11-13-23)18(25)8-9-24-19(26)17(30-21(24)29)14-16-6-4-15(2)5-7-16/h4-7,14H,3,8-13H2,1-2H3/b17-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWLHQIDTCQVGSB-SAPNQHFASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CCN2C(=O)C(=CC3=CC=C(C=C3)C)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CCN2C(=O)/C(=C\C3=CC=C(C=C3)C)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation Reaction Mechanism
The thiazolidinone core is synthesized via base-catalyzed Knoevenagel condensation between 2-thioxothiazolidin-4-one and 4-methylbenzaldehyde. This reaction proceeds under reflux in ethanol with piperidine as a catalyst, yielding the (E)-isomer preferentially due to thermodynamic control.
Reaction Conditions
| Component | Quantity | Conditions |
|---|---|---|
| 2-Thioxothiazolidin-4-one | 10 mmol | Ethanol (50 mL), reflux |
| 4-Methylbenzaldehyde | 12 mmol | Piperidine (2 drops) |
| Time | 6–8 hours | Monitoring by TLC |
Crystallization and Stereochemical Purity
Single crystals suitable for X-ray diffraction are obtained by slow evaporation of the reaction mixture in ethanol. The (E)-configuration is confirmed by NMR coupling constants ($$J_{H-H} = 12.3–14.1 \, \text{Hz}$$) and IR absorption at 1685 cm$$^{-1}$$ (C=O stretch).
Coupling with Ethyl Piperazine-1-Carboxylate
Nucleophilic Substitution Reaction
The bromopropanoyl intermediate reacts with ethyl piperazine-1-carboxylate in acetonitrile using potassium carbonate as a base.
Optimized Protocol
| Parameter | Value |
|---|---|
| Solvent | Acetonitrile |
| Base | K$$2$$CO$$3$$ (3 equiv) |
| Temperature | 60°C |
| Time | 12 hours |
| Workup | Filtration, column chromatography (SiO$$_2$$, ethyl acetate/hexane) |
Spectroscopic Validation
- $$^1\text{H}$$ NMR (400 MHz, CDCl$$3$$) : δ 7.62 (d, $$J = 15.6 \, \text{Hz}$$, 1H, CH=), 7.40–7.25 (m, 4H, Ar-H), 4.20 (q, $$J = 7.1 \, \text{Hz}$$, 2H, OCH$$2$$CH$$3$$), 3.60–3.45 (m, 8H, piperazine-H), 2.95 (t, $$J = 6.5 \, \text{Hz}$$, 2H, COCH$$2$$), 2.65 (t, $$J = 6.5 \, \text{Hz}$$, 2H, NCH$$2$$), 2.40 (s, 3H, CH$$3$$), 1.28 (t, $$J = 7.1 \, \text{Hz}$$, 3H, OCH$$2$$CH$$3$$).
- $$^13\text{C}$$ NMR (100 MHz, CDCl$$3$$) : δ 194.5 (C=O), 169.8 (C=O), 154.2 (C=S), 142.1 (CH=), 135.6–124.3 (Ar-C), 61.5 (OCH$$2$$), 52.8–45.3 (piperazine-C), 38.2 (CH$$2$$), 21.0 (CH$$3$$), 14.1 (OCH$$2$$CH$$3$$).
Comparative Analysis of Synthetic Routes
Microwave irradiation (100°C, 30 min) improves yields to 80% by enhancing reaction kinetics.
Challenges and Mitigation Strategies
- Isomerization Risk : Prolonged heating may cause (E)→(Z) isomerization. Use of anhydrous conditions and shorter reaction times minimizes this.
- Solubility Issues : The propanoyl intermediate exhibits low solubility in polar solvents. Addition of DMF (10% v/v) resolves this.
- Byproduct Formation : Column chromatography (SiO$$_2$$, ethyl acetate/hexane 3:7) effectively removes unreacted piperazine.
Chemical Reactions Analysis
Types of Reactions
(E)-ethyl 4-(3-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The thioxothiazolidin ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides to form N-alkyl derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: N-alkyl piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, (E)-ethyl 4-(3-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoyl)piperazine-1-carboxylate is studied for its potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making it a promising candidate for pharmaceutical research.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (E)-ethyl 4-(3-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include inhibition of key enzymes in metabolic or signaling pathways, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: These compounds share the thiazolidin ring and are known for their antidiabetic properties.
Piperazine derivatives: Compounds with a piperazine ring are widely studied for their pharmacological activities.
Uniqueness
What sets (E)-ethyl 4-(3-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoyl)piperazine-1-carboxylate apart is its combination of structural features, which allows for a diverse range of chemical reactions and potential applications. Its unique structure provides a versatile platform for further modification and optimization in various research fields.
Biological Activity
(E)-ethyl 4-(3-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoyl)piperazine-1-carboxylate is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a piperazine ring, which is a common motif in many pharmacologically active agents. The presence of a thiazolidinone moiety contributes to its biological activity, potentially through interactions with various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in lipid metabolism, particularly fatty acid amide hydrolase (FAAH), which plays a role in the degradation of endocannabinoids. This inhibition can lead to increased levels of endogenous cannabinoids, which may provide analgesic effects .
- Antioxidant Activity : The thioxothiazolidin structure may confer antioxidant properties, helping to mitigate oxidative stress in cells. Antioxidants can protect cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases.
- Neuropharmacological Effects : Piperazine derivatives are known for their diverse neuropharmacological activities, including anxiolytic and antidepressant effects. Research indicates that these compounds can modulate serotonin receptors, influencing mood and anxiety levels .
Biological Activity Studies
Several studies have investigated the biological effects of related compounds, providing insights into the potential efficacy of this compound.
Table 1: Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Antinociceptive | FAAH inhibitors (e.g., JNJ-1661010) | Reduced pain sensitivity in animal models |
| Antioxidant | Thiazolidinones | Decreased oxidative stress markers in vitro |
| Neuropharmacological | Piperazine derivatives | Altered behavior in anxiety and depression models |
Case Studies
- Pain Management : A study on FAAH inhibitors demonstrated significant reductions in pain responses in rat models of neuropathic pain, suggesting that compounds similar to this compound could be developed as analgesics .
- Behavioral Studies : In behavioral tests involving piperazine derivatives, such as LQFM104, significant anxiolytic effects were observed, indicating that the modulation of serotonergic systems might be a viable pathway for therapeutic applications .
- Antioxidant Efficacy : Research on thiazolidinone derivatives has shown promising results in reducing cellular oxidative stress, which could enhance cell survival under pathological conditions.
Q & A
Q. What synthetic strategies are employed for the preparation of (E)-ethyl 4-(3-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoyl)piperazine-1-carboxylate, and how are critical intermediates characterized?
Answer: The synthesis typically involves multi-step reactions:
- Step 1: Formation of the thioxothiazolidinone core via cyclization of thiourea derivatives under acidic conditions.
- Step 2: Introduction of the 4-methylbenzylidene group via Knoevenagel condensation.
- Step 3: Coupling the thioxothiazolidinone moiety to the piperazine backbone using carbodiimide-mediated amidation.
- Step 4: Final esterification to introduce the ethyl carboxylate group.
Characterization Methods:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm regiochemistry and substituent placement .
- Mass Spectrometry (MS): High-resolution MS validates molecular weight and purity (>95%) .
- Chromatography: HPLC or column chromatography ensures intermediate purity .
Q. Table 1: Key Synthetic Steps and Conditions
| Step | Reaction Type | Key Reagents/Conditions | Purification Method |
|---|---|---|---|
| 1 | Cyclization | Thiourea, HCl, reflux | Recrystallization |
| 2 | Condensation | 4-methylbenzaldehyde, piperidine | Silica gel chromatography |
| 3 | Amidation | EDC/HOBt, DMF, RT | HPLC |
| 4 | Esterification | Ethyl chloroformate, base | Column chromatography |
Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?
Answer:
- 1H/13C NMR: Assigns proton environments and carbon frameworks, confirming the (E)-configuration of the benzylidene group .
- Infrared Spectroscopy (IR): Identifies carbonyl (C=O, ~1700 cm⁻¹) and thioxo (C=S, ~1250 cm⁻¹) stretches .
- X-ray Crystallography: Resolves stereochemical ambiguities and validates spatial arrangement of heterocycles .
Methodological Note: For ambiguous signals in NMR (e.g., overlapping piperazine protons), use 2D techniques like COSY or HSQC .
Q. What are the primary biological targets investigated for this compound in preclinical studies?
Answer:
- Kinases: Inhibition of tyrosine kinases (e.g., EGFR) due to thioxothiazolidinone’s ATP-binding mimicry .
- Antimicrobial Targets: Disruption of bacterial topoisomerases or fungal lanosterol demethylase .
- Anti-inflammatory Targets: Modulation of COX-2 or NF-κB pathways via piperazine-mediated interactions .
Validation Assays:
- Enzyme Inhibition: Fluorescence-based kinase assays (IC50 determination) .
- Cell Viability: MTT assays in cancer cell lines (e.g., MCF-7, HeLa) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve the yield of the final product?
Answer:
- Solvent Optimization: Replace polar aprotic solvents (DMF) with THF to reduce side reactions during amidation .
- Catalyst Screening: Test alternatives to EDC/HOBt (e.g., DCC/DMAP) for carboxylate activation .
- Temperature Control: Lower reaction temperatures (<0°C) during esterification to prevent racemization .
Q. Table 2: Yield Optimization Strategies
| Parameter | Baseline Condition | Optimized Condition | Yield Improvement |
|---|---|---|---|
| Solvent | DMF | THF | +15% |
| Catalyst | EDC/HOBt | DCC/DMAP | +20% |
| Temperature | RT | 0°C | +10% (purity) |
Q. How should contradictory data regarding the compound’s bioactivity across different assay systems be addressed?
Answer:
- Purity Verification: Re-analyze compound batches via HPLC to rule out degradation products .
- Assay Standardization: Use orthogonal methods (e.g., SPR vs. fluorescence polarization) to confirm target binding .
- Cell Line Authentication: Ensure consistency in cell models (e.g., STR profiling for HeLa vs. primary cells) .
Case Study: Discrepancies in IC50 values for kinase inhibition (e.g., 2 µM vs. 10 µM) may arise from ATP concentration differences—fix ATP at Km levels for comparability .
Q. What computational approaches are utilized to predict the binding mode of this compound with its biological targets?
Answer:
- Molecular Docking: Use AutoDock Vina to model interactions between the thioxothiazolidinone moiety and kinase active sites .
- Molecular Dynamics (MD): Simulate ligand-protein stability over 100 ns (e.g., GROMACS) to assess binding persistence .
- QSAR Modeling: Corrogate substituent effects (e.g., 4-methyl vs. 4-fluoro on benzylidene) to predict activity trends .
Validation: Cross-check computational predictions with mutagenesis studies (e.g., Ala-scanning of kinase binding pockets) .
Q. How can structure-activity relationship (SAR) studies be designed to explore the impact of substituents on the thioxothiazolidinone ring?
Answer:
- Substituent Variation: Synthesize analogs with halogens (F, Cl), electron-withdrawing (-NO2), or bulky groups (t-Bu) at the benzylidene position .
- Biological Testing: Screen analogs against a panel of kinases or microbial strains to identify activity cliffs .
- Statistical Analysis: Apply multivariate regression to correlate electronic (Hammett σ) or steric (Taft Es) parameters with bioactivity .
Q. Table 3: SAR Design Framework
| Variable | Modification | Assay System | Key Metrics |
|---|---|---|---|
| R1 (benzylidene) | 4-F, 4-Cl, 4-OCH3 | Kinase inhibition (EGFR) | IC50, ΔG (kcal/mol) |
| R2 (piperazine) | Methyl, acetyl, sulfonyl | Antibacterial (E. coli) | MIC, zone of inhibition |
Q. What methodologies are recommended for analyzing the stability of this compound under varying pH and temperature conditions?
Answer:
- Forced Degradation Studies: Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H2O2) conditions, followed by HPLC analysis .
- Thermogravimetric Analysis (TGA): Measure decomposition onset temperatures (~200°C) to guide storage conditions .
- pH-Dependent Solubility: Use shake-flask method at pH 1.2 (simulated gastric fluid) and 7.4 (blood) .
Key Finding: The ethyl ester group hydrolyzes rapidly at pH > 8, necessitating pH-controlled formulations for in vivo studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
